Heptyl 4-benzamidobenzoate
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Overview
Description
Heptyl 4-benzamidobenzoate is an organic compound with the molecular formula C21H25NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a heptyl ester and the hydrogen atom of the amino group is replaced by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-benzamidobenzoate typically involves the esterification of 4-(benzoylamino)benzoic acid with heptanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Heptyl 4-benzamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the benzoyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Heptyl 4-benzamidobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Mechanism of Action
The mechanism of action of Heptyl 4-benzamidobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways .
Comparison with Similar Compounds
Heptyl 4-hydroxybenzoate:
Ethyl 4-(benzoylamino)benzoate: Similar structure but with an ethyl ester instead of a heptyl ester.
Methyl 4-(benzoylamino)benzoate: Similar structure but with a methyl ester instead of a heptyl ester.
Uniqueness: Heptyl 4-benzamidobenzoate is unique due to its specific ester group, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
heptyl 4-benzamidobenzoate |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-5-9-16-25-21(24)18-12-14-19(15-13-18)22-20(23)17-10-7-6-8-11-17/h6-8,10-15H,2-5,9,16H2,1H3,(H,22,23) |
InChI Key |
LIXWNKSFDOFRPP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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